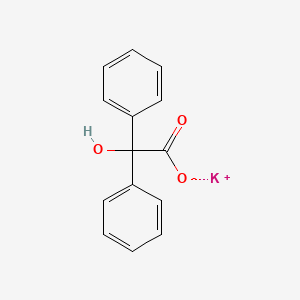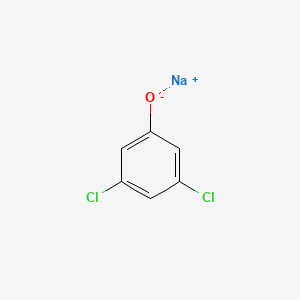
Triethylammonium dimethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylammonium dimethyldithiocarbamate: is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by the presence of sulfur atoms replacing oxygen atoms in carbamate analogues. These compounds are widely used in various applications, including agriculture, medicine, and industry, due to their strong metal-binding properties and broad-spectrum activity against pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylammonium dimethyldithiocarbamate is synthesized by reacting primary or secondary amines with carbon disulfide under alkaline conditions. The reaction typically involves the following steps:
- Dissolving triethylamine in an appropriate solvent.
- Adding carbon disulfide to the solution.
- Stirring the mixture under alkaline conditions to facilitate the formation of the dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to enhance the efficiency of carbon dioxide absorption and reduce waste emissions .
Analyse Des Réactions Chimiques
Types of Reactions: Triethylammonium dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing products.
Reduction: Reduction reactions can convert the compound back to its amine and carbon disulfide components.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Amine and carbon disulfide.
Substitution: Compounds with different functional groups replacing the dithiocarbamate group.
Applications De Recherche Scientifique
Chemistry: Triethylammonium dimethyldithiocarbamate is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology and Medicine: In biological and medical research, the compound is explored for its antimicrobial and anticancer properties. It has shown effectiveness against various pathogens and cancer cell lines, making it a potential candidate for drug development .
Industry: The compound is used in the synthesis of other useful compounds and as a stabilizer in the production of rubber and plastics. Its strong metal-binding properties make it valuable in industrial processes .
Mécanisme D'action
The mechanism of action of triethylammonium dimethyldithiocarbamate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasm constituents. This inhibition disrupts essential cellular processes, leading to the antimicrobial and anticancer effects observed in research studies .
Comparaison Avec Des Composés Similaires
- Sodium N-ethyl-N-phenyldithiocarbamate
- Copper dithiocarbamate complexes
- N,N-dimethyldithiocarbamate derivatives
Comparison: Triethylammonium dimethyldithiocarbamate is unique due to its specific structure and strong metal-binding properties. Compared to other dithiocarbamates, it exhibits a broader spectrum of activity and higher stability in various applications. Its effectiveness in forming stable complexes with transition metals and its potential in drug development highlight its uniqueness among similar compounds .
Propriétés
Numéro CAS |
65859-44-1 |
|---|---|
Formule moléculaire |
C9H22N2S2 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
N,N-dimethylcarbamodithioate;triethylazanium |
InChI |
InChI=1S/C6H15N.C3H7NS2/c1-4-7(5-2)6-3;1-4(2)3(5)6/h4-6H2,1-3H3;1-2H3,(H,5,6) |
Clé InChI |
BKJCFLUMYJMIHC-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.CN(C)C(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)

![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)






![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)

